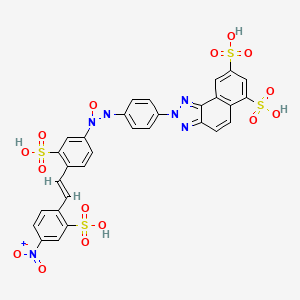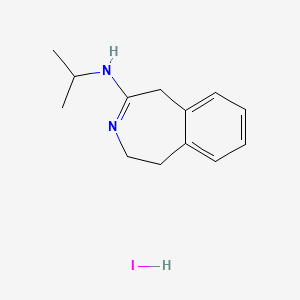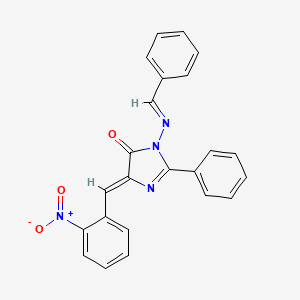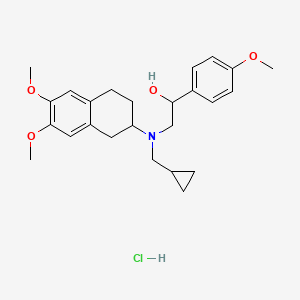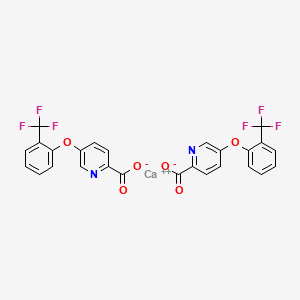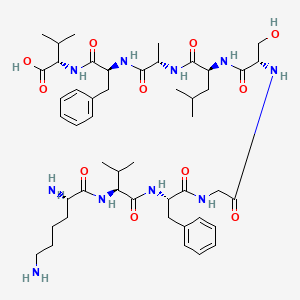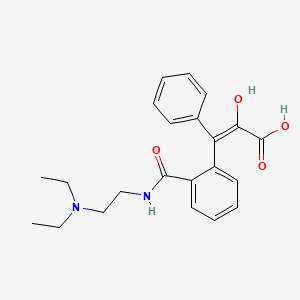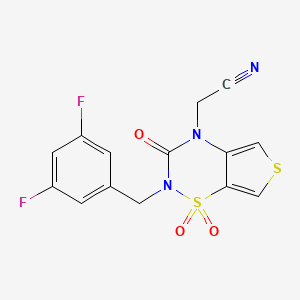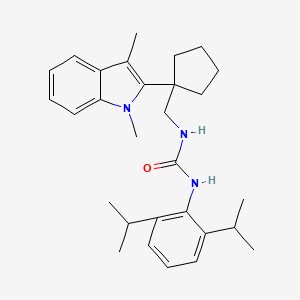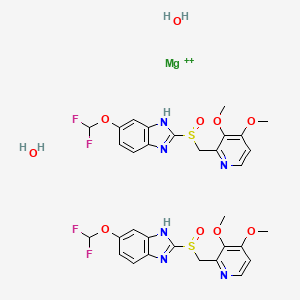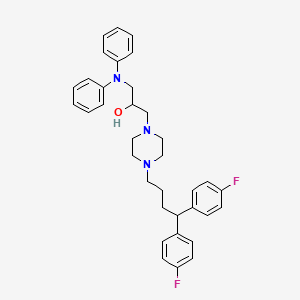
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is a complex organic compound with significant applications in various fields. It is structurally related to fentanyl and acts as a nonnarcotic analgesic by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol involves multiple steps. One common method includes the reaction of 4,4’-difluorobenzophenone with appropriate reagents to form the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on serotonin transport and potential therapeutic applications.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells. This action increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood and pain perception. The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of various organic compounds.
N-phenyl-1-Piperazineethanamine: Structurally related and used in similar applications.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is unique due to its specific structural features that confer distinct binding properties and biological activities. Its ability to inhibit serotonin uptake distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
143760-26-3 |
|---|---|
Formule moléculaire |
C35H39F2N3O |
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C35H39F2N3O/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2 |
Clé InChI |
UFHNVHBLHIJXON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


